1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Overview
Description
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene is an organosilicon compound with the molecular formula C24H42Cl12Si6 and a molecular weight of 924.55 g/mol . This compound is characterized by a benzene ring substituted with six 2-(methyldichlorosilyl)ethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene typically involves the reaction of hexakis(2-bromoethyl)benzene with methyldichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the methyldichlorosilyl groups can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding siloxanes, silamines, or silthioethers.
Hydrolysis: The compound reacts with water or moisture in the air to form silanols and hydrogen chloride.
Condensation Reactions: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum or palladium catalysts for certain substitution reactions
Solvents: Toluene, dichloromethane, or tetrahydrofuran
Temperature: Typically between 25-80°C depending on the reaction
Major Products Formed
Siloxanes: Formed from substitution reactions with alcohols
Silamines: Formed from substitution reactions with amines
Silthioethers: Formed from substitution reactions with thiols
Polysiloxanes: Formed from condensation reactions of silanols
Scientific Research Applications
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of advanced materials, such as siloxane-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Nanotechnology: Employed in the fabrication of nanostructured materials and surfaces due to its ability to form stable siloxane networks.
Biotechnology: Utilized in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Catalysis: Acts as a precursor for the preparation of organosilicon catalysts used in various organic transformations.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldichlorosilyl groups react with water to form silanols, which then condense to form siloxane bonds. This process leads to the formation of stable siloxane networks that impart unique properties to the resulting materials .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene can be compared with other similar compounds, such as:
Hexakis(trimethylsilylethynyl)benzene: This compound has ethynyl groups substituted with trimethylsilyl groups, which provide different reactivity and properties compared to methyldichlorosilyl groups.
Hexakis(bromomethyl)benzene: This compound has bromomethyl groups instead of methyldichlorosilyl groups, leading to different reactivity and applications.
Hexakis(chloromethyl)benzene:
The uniqueness of this compound lies in its ability to form stable siloxane networks, making it valuable for applications in material science and nanotechnology .
Properties
IUPAC Name |
dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRACHDWEPBOVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Cl12Si6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473345 | |
Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194933-15-8 | |
Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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